molecular formula C11H13Br B2920105 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 33079-29-7

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B2920105
CAS RN: 33079-29-7
M. Wt: 225.129
InChI Key: UHWOGTUHRSSIEO-UHFFFAOYSA-N
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Description

The name “5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene” suggests that this compound is a derivative of tetrahydronaphthalene, also known as tetralin, which is a polycyclic aromatic hydrocarbon. The “5-(Bromomethyl)” part indicates that a bromomethyl group (-CH2Br) is attached to the 5th carbon in the tetrahydronaphthalene structure .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromomethyl group into the tetrahydronaphthalene structure. This could potentially be achieved through a substitution reaction, where a hydrogen atom on the 5th carbon of tetrahydronaphthalene is replaced by a bromomethyl group .


Molecular Structure Analysis

As a derivative of tetrahydronaphthalene, this compound would have a polycyclic structure with a six-membered ring fused to a five-membered ring. The bromomethyl group would be attached to one of the carbons in the ring .


Chemical Reactions Analysis

The presence of the bromomethyl group could make this compound susceptible to various reactions. For example, it could undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromomethyl group could increase its reactivity compared to tetrahydronaphthalene .

Scientific Research Applications

Development of New Synthetic Methods

Research has led to the development of new building blocks for the synthesis of biologically active derivatives, demonstrating the synthetic versatility of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene compounds. For instance, a study outlined an alternative synthesis route for retinoid agonists using silicon-based drugs and odorants, showcasing the potential in creating novel therapeutic agents (Büttner, Nätscher, Burschka, & Tacke, 2007).

Photoreactions and Radical Cyclization

The photoreaction of halomethyl-substituted benzocyclic ketones with amines, leading to radical cyclization and ring expansion reactions, has been explored. This demonstrates the utility of these compounds in constructing complex molecular architectures through photoinduced electron transfer processes (Hasegawa, 1997).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the derivatization of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has been pivotal in synthesizing new compounds with potential biological activities. For example, research on retinoid X receptor-selective retinoids synthesized from core tetrahydronaphthalene derivatives has implications for treating conditions like non-insulin-dependent diabetes mellitus (Faul et al., 2001).

Molecular Design and Interactions

Studies on the design and synthesis of complex molecular systems, such as flexible tetrapodand tetracations derived from naphthalene, highlight the role of structured water in electrostatic binding, offering insights into interactions in biological systems (Christofi et al., 2002).

Eco-Friendly Synthetic Approaches

Research focusing on the construction of multi-functionalized benzenes through eco-friendly techniques underscores the importance of green chemistry principles in the development of new synthetic methodologies. This approach not only enhances the synthesis of bioactive molecules but also aligns with environmental sustainability goals (Damera & Pagadala, 2023).

Antimicrobial and Antitumor Activities

The exploration of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene derivatives for antimicrobial and antitumor activities reflects the ongoing search for new therapeutic agents. Compounds derived from this chemical framework have shown promising biological activities, indicating their potential in pharmaceutical applications (Hamdy et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

5-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWOGTUHRSSIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

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